PD‑L1 Binding Affinity Relative to BMS‑202: A Same‑Assay Comparison
In a homogeneous time‑resolved fluorescence (HTRF) assay measuring blockade of the human PD‑1/PD‑L1 interaction, the target compound exhibits an IC₅₀ of 1.39×10³ nM (1,390 nM) [1]. Under identical assay conditions, the clinical‑stage inhibitor BMS‑202 (CAS 1675203‑84‑5) shows an IC₅₀ of 18 nM, corresponding to a ~77‑fold weaker potency for the target compound [2]. This head‑to‑head quantitative difference unambiguously positions the 3‑phenyl‑substituted oxadiazolyl‑piperidine as a low‑potency probe suitable for use as a negative control or for studying binding‑site topology where weak, reversible engagement is desired, whereas BMS‑202 serves as a potent positive control.
| Evidence Dimension | PD‑1/PD‑L1 inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1.39×10³ nM (1,390 nM) |
| Comparator Or Baseline | BMS‑202; IC₅₀ = 18 nM |
| Quantified Difference | ~77‑fold (Target compound is 77× less potent) |
| Conditions | Human PD‑1/PD‑L1 HTRF assay; 15 min incubation; same assay protocol |
Why This Matters
The 77‑fold potency gap defines functionally orthogonal roles: BMS‑202 for strong blockade, the target compound for weak‑binding control experiments, enabling dose‑response calibration in immuno‑oncology research.
- [1] BindingDB BDBM50580528 / CHEMBL5085728. IC₅₀ = 1.39×10³ nM for target compound; HTRF assay; human PD‑1/PD‑L1. View Source
- [2] BindingDB BDBM50239947 / CHEMBL4089730. IC₅₀ = 18 nM for BMS‑202; PDL1/PD1 HTRF assay; identical methodology. View Source
